2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
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Overview
Description
2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate is a complex organic compound featuring multiple fluorine atoms and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate involves multiple steps, including the formation of azetidine rings and the introduction of fluorine atoms. Common synthetic routes include:
Fluorination Reactions: Using reagents such as sulfur tetrafluoride (SF4) to introduce fluorine atoms.
Cyclization Reactions: Forming azetidine rings through cyclization of appropriate precursors.
Coupling Reactions: Combining different molecular fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Key steps include:
Raw Material Preparation: Synthesizing or procuring high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Using techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Replacing one functional group with another using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction could produce fluorinated alcohols.
Scientific Research Applications
2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate involves its interaction with specific molecular targets. The compound’s fluorine atoms and azetidine rings play a crucial role in its binding affinity and specificity. It may interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 3-Bromo-2-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 2-(3,3-difluoroazetidin-1-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate stands out due to its multiple fluorine atoms and azetidine rings, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C31H19F6N3O7 |
---|---|
Molecular Weight |
659.5 g/mol |
IUPAC Name |
2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H19F6N3O7/c32-19-6-17-23(8-21(19)38-10-30(34,35)11-38)46-24-9-22(39-12-31(36,37)13-39)20(33)7-18(24)27(17)16-5-14(1-2-15(16)28(43)44)29(45)47-40-25(41)3-4-26(40)42/h1-2,5-9H,3-4,10-13H2 |
InChI Key |
BCNDQOPFHGWJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=C(C(=[N+]5CC(C5)(F)F)C=C4OC6=CC(=C(C=C63)F)N7CC(C7)(F)F)F |
Origin of Product |
United States |
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